molecular formula C23H24N2O6S B11525191 N-(6-hydroxyhexyl)-N-(naphthalen-2-ylsulfonyl)-3-nitrobenzamide

N-(6-hydroxyhexyl)-N-(naphthalen-2-ylsulfonyl)-3-nitrobenzamide

Cat. No.: B11525191
M. Wt: 456.5 g/mol
InChI Key: SJBUZQBZNMATPP-UHFFFAOYSA-N
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Description

N-(6-hydroxyhexyl)-N-(naphthalen-2-ylsulfonyl)-3-nitrobenzamide is a synthetic organic compound with a complex structure. Let’s break it down:

  • Naphthalen-2-ylsulfonyl group: : This part of the molecule contains a naphthalene ring (a fused aromatic system) attached to a sulfonamide group. The sulfonamide moiety is often found in bioactive compounds due to its ability to interact with enzymes and receptors.

  • 3-nitrobenzamide: : The benzamide portion consists of a benzene ring with an amide functional group (CONH₂) and a nitro group (NO₂) at the para position. Nitro groups can influence the compound’s reactivity and biological properties.

  • 6-hydroxyhexyl side chain: : The hexyl chain contains six carbon atoms and terminates in a hydroxyl group (OH). This hydroxyl group can participate in hydrogen bonding and affect solubility and interactions.

Preparation Methods

Synthetic Routes:: The synthesis of N-(6-hydroxyhexyl)-N-(naphthalen-2-ylsulfonyl)-3-nitrobenzamide involves several steps. Here’s a simplified route:

    Naphthalene Sulfonation: Start with naphthalene and react it with sulfuric acid (H₂SO₄) to introduce the sulfonamide group.

    Nitration: Nitrate the sulfonated naphthalene using nitric acid (HNO₃) to add the nitro group.

    Amidation: React the nitro compound with hexylamine (H₂N(CH₂)₆NH₂) to form the amide.

    Hydroxylation: Finally, treat the amide with sodium hydroxide (NaOH) to introduce the hydroxyl group.

Industrial Production:: Industrial-scale production typically involves continuous flow processes, optimizing yields and minimizing waste.

Chemical Reactions Analysis

N-(6-hydroxyhexyl)-N-(naphthalen-2-ylsulfonyl)-3-nitrobenzamide can undergo various reactions:

    Oxidation: The nitro group can be reduced to an amino group (NH₂) or oxidized to a carbonyl group (C=O).

    Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.

    Hydrolysis: The amide bond can be cleaved under acidic or basic conditions.

Common reagents include reducing agents (e.g., SnCl₂), strong acids/bases, and metal catalysts.

Scientific Research Applications

    Medicine: Investigate its potential as a drug candidate (e.g., anti-inflammatory, anticancer, or antimicrobial properties).

    Chemical Biology: Study its interactions with enzymes and receptors.

    Materials Science: Explore its use in organic electronics or sensors.

Mechanism of Action

The compound’s mechanism likely involves binding to specific protein targets, affecting cellular pathways. Further research is needed to elucidate this fully.

Comparison with Similar Compounds

N-(6-hydroxyhexyl)-N-(naphthalen-2-ylsulfonyl)-3-nitrobenzamide shares similarities with other sulfonamides and nitroaromatic compounds. its unique combination of functional groups sets it apart.

Properties

Molecular Formula

C23H24N2O6S

Molecular Weight

456.5 g/mol

IUPAC Name

N-(6-hydroxyhexyl)-N-naphthalen-2-ylsulfonyl-3-nitrobenzamide

InChI

InChI=1S/C23H24N2O6S/c26-15-6-2-1-5-14-24(23(27)20-10-7-11-21(16-20)25(28)29)32(30,31)22-13-12-18-8-3-4-9-19(18)17-22/h3-4,7-13,16-17,26H,1-2,5-6,14-15H2

InChI Key

SJBUZQBZNMATPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N(CCCCCCO)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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